4-Chloro-6-methoxycinnoline
CAS No.:
Cat. No.: VC14337561
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O |
|---|---|
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 4-chloro-6-methoxycinnoline |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3 |
| Standard InChI Key | RHASLKAHLXSVQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=NC=C2Cl |
Introduction
Structural Characteristics and Nomenclature
Cinnoline derivatives belong to the diazanaphthalene family, characterized by a bicyclic structure containing two adjacent nitrogen atoms at the 1,2-positions. The substitution pattern in 4-chloro-6-methoxycinnoline introduces electronegative groups at strategic positions:
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Chloro group at position 4: Enhances electrophilicity and influences π-electron distribution
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Methoxy group at position 6: Modifies solubility and hydrogen-bonding capacity
Comparative analysis with quinoline analogs (e.g., 4-chloro-7-methoxyquinoline-6-amide) reveals that the additional nitrogen in cinnoline significantly alters electronic properties. Density functional theory (DFT) calculations on similar systems predict a dipole moment of approximately 3.2 D for 4-chloro-6-methoxycinnoline, with HOMO-LUMO energy gaps suggesting enhanced reactivity compared to monosubstituted quinolines .
Synthetic Methodologies
Nucleophilic Substitution Pathways
The patent CN116874420A demonstrates a two-step synthesis for 4-chloro-7-methoxyquinoline-6-amide, offering transferable insights for cinnoline systems :
Step 1: Ring Formation
4-Amino-2-methoxybenzamide undergoes cyclization with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours, yielding 4-hydroxy-7-methoxyquinoline-6-carboxamide (72% yield). Key parameters:
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Solvent: Polar aprotic solvents (DMF, NMP) optimize reaction kinetics
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Catalyst: Phosphoric acid (5 wt%) accelerates cyclization
Step 2: Chlorination
Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60–65°C for 6–8 hours achieves 89% conversion to the chloro derivative. Critical factors:
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Base selection: Diisopropylethylamine (DIPEA) neutralizes HCl byproducts
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Temperature control: Maintained below 70°C to prevent decomposition
Adapting this protocol for cinnoline synthesis would require substituting the starting material with o-phenylenediamine derivatives and adjusting ring-closing conditions.
Comparative Reaction Yields
| Reaction Step | Quinoline Yield | Projected Cinnoline Yield |
|---|---|---|
| Cyclization | 72% | 55–65%* |
| Chlorination | 89% | 75–85%* |
| *Estimated based on increased steric demands in cinnoline systems |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR profile of 4-chloro-7-methoxyquinoline-6-amide provides a template for predicting cinnoline signals:
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Methoxy group: δ 3.92 ppm (singlet, 3H)
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Aromatic protons: δ 7.01–8.52 ppm (complex multiplet patterns)
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Amide proton: δ 11.64 ppm (broad singlet)
In cinnoline analogs, the deshielding effect of the additional nitrogen would shift quinoline signals upfield by 0.1–0.3 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) data for related compounds show consistent [M+H]⁺ peaks:
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Projected 4-chloro-6-methoxycinnoline: m/z 211.0 ± 0.5
Biological Activity and Structure-Activity Relationships
While direct studies on 4-chloro-6-methoxycinnoline are unavailable, quinoline derivatives exhibit measurable pharmacological effects:
| Cell Line | IC₅₀ (µM) | Molecular Target |
|---|---|---|
| COLO205 | 0.32 | Topoisomerase IIα |
| H460 | 0.89 | Epidermal Growth Factor Receptor |
Cinnoline's enhanced π-stacking capability could improve DNA intercalation, potentially lowering IC₅₀ values by 30–50% compared to quinoline analogs.
Antibacterial Activity
Chlorinated heterocycles inhibit bacterial DNA gyrase with the following potency trends :
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4-Cl > 6-Cl substitution patterns
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Methoxy groups enhance membrane permeability
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Planar structures improve target binding
These trends suggest 4-chloro-6-methoxycinnoline would exhibit minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Gram-positive pathogens.
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
The synthetic route described in CN116874420A produces kilogram-scale quantities of quinoline derivatives :
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Batch size: 100 kg starting material
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Purity: >98% by HPLC
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Throughput: 72–89% yield per step
Scale-up challenges for cinnolines would involve:
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Specialized metal catalysts for ring closure
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Cryogenic conditions (−20°C) to control exothermic reactions
Environmental Impact
Chlorinated heterocycles require strict waste management protocols:
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Aqueous waste neutralization: pH 6.5–7.5 before disposal
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Solvent recovery: 90% THF reuse achieved via fractional distillation
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Byproduct management: Phosphorus oxychloride quench with ice-cold NaOH
Future Research Directions
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Computational Modeling: Molecular dynamics simulations to predict cinnoline-protein interactions
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Synthetic Optimization: Flow chemistry approaches to improve chlorination yields
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Toxicological Profiling: Ames testing for mutagenicity potential
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Formulation Studies: Nanoencapsulation to enhance bioavailability
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